molecular formula C17H18N2O3 B3945874 2-nitro-N-(4-phenylbutan-2-yl)benzamide

2-nitro-N-(4-phenylbutan-2-yl)benzamide

Cat. No.: B3945874
M. Wt: 298.34 g/mol
InChI Key: XICOIGOYGLGAKZ-UHFFFAOYSA-N
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Description

2-Nitro-N-(4-phenylbutan-2-yl)benzamide is a nitro-substituted benzamide derivative characterized by a 2-nitro group on the benzoyl ring and a 4-phenylbutan-2-yl substituent on the amide nitrogen. Benzamide derivatives are widely studied for their roles as intermediates in drug synthesis, with applications ranging from antimicrobial agents to enzyme inhibitors .

Properties

IUPAC Name

2-nitro-N-(4-phenylbutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-13(11-12-14-7-3-2-4-8-14)18-17(20)15-9-5-6-10-16(15)19(21)22/h2-10,13H,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICOIGOYGLGAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(4-phenylbutan-2-yl)benzamide typically involves the nitration of N-(4-phenylbutan-2-yl)benzamide. One common method is the reaction of N-(4-phenylbutan-2-yl)benzamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzamide ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(4-phenylbutan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-amino-N-(4-phenylbutan-2-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Nitroso or hydroxylamine derivatives.

Mechanism of Action

The mechanism of action of 2-nitro-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including the inhibition of enzyme activity, induction of apoptosis, and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

4-Bromo-N-(2-nitrophenyl)benzamide (Compound IV)
  • Structure : Features a bromo substituent at the 4-position of the benzoyl ring and a 2-nitrophenyl group on the amide nitrogen.
  • Crystallography : The asymmetric unit contains two molecules (A and B) with distinct dihedral angles between the benzoyl and nitrophenyl rings. The mean σ(C–C) bond length is 0.006 Å, and the crystal packing is stabilized by N–H⋯O hydrogen bonds .
  • Comparison : The bromo substituent in Compound IV introduces steric and electronic differences compared to the 4-phenylbutan-2-yl group in the target compound. Bromine’s electronegativity may enhance intermolecular halogen bonding, whereas the bulky 4-phenylbutan-2-yl group in the target compound likely reduces crystallinity and increases lipophilicity.
2-Nitro-N-(2-nitrophenyl)benzamide (Compound I)
  • Structure : Contains two nitro groups (on the benzoyl and aniline rings).
  • Crystallography : The central amide group (C8–N1–C7=O) is nearly planar, with dihedral angles of 71.76° (benzoyl ring) and 24.29° (aniline ring). The crystal structure is stabilized by N–H⋯O hydrogen bonds and weak C–H⋯O interactions, forming a 3D network .
2-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (Compound I in )
  • Structure : Incorporates a thiazole ring instead of a phenyl group.
  • Crystallography : The central amide group forms dihedral angles of 12.48° (thiazole) and 46.66° (benzoyl ring). Intermolecular N–H⋯O and C–H⋯O bonds stabilize the crystal lattice .
  • Comparison : The thiazole ring introduces heterocyclic character, enhancing biological activity (e.g., antiviral properties) compared to purely aromatic analogs like the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-nitro-N-(4-phenylbutan-2-yl)benzamide
Reactant of Route 2
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2-nitro-N-(4-phenylbutan-2-yl)benzamide

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